Carmoxirole hydrochloride

Übersicht

Beschreibung

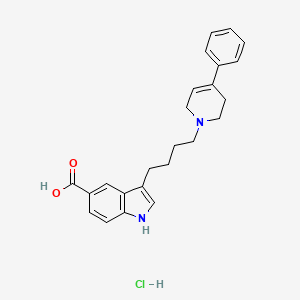

Carmoxirolehydrochlorid ist ein selektiver, peripher wirkender Dopamin-D2-Rezeptoragonist. Es ist bekannt für seine Fähigkeit, die Noradrenalin-Freisetzung und die sympathische Aktivierung zu modulieren, und zeigt in vivo antihypertensive Eigenschaften . Der chemische Name von Carmoxirolehydrochlorid ist 3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indol-5-carbonsäurehydrochlorid .

Wissenschaftliche Forschungsanwendungen

Carmoxirole hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of other chemical compounds and in studying reaction mechanisms.

Biology: Investigated for its effects on dopamine receptors and its role in modulating neurotransmitter release.

Medicine: Explored for its potential antihypertensive properties and its ability to modulate sympathetic activation

Industry: Utilized in the development of pharmaceuticals targeting dopamine receptors and related pathways.

Wirkmechanismus

Target of Action

Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . The primary target of this compound is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions.

Mode of Action

As a dopamine D2 receptor agonist, this compound binds to and activates the D2 receptors . This activation modulates the release of noradrenaline and sympathetic activation .

Biochemical Pathways

The activation of D2 receptors by this compound leads to a modulation of noradrenaline release and sympathetic activation . This modulation can affect various biochemical pathways, particularly those involving neurotransmission and cardiovascular function.

Pharmacokinetics

This compound is rapidly absorbed in humans, reaching maximum plasma concentration approximately 2-3 hours after oral administration . The drug is metabolized, mainly to an ester-type glucuronide, and is largely excreted by the kidneys . The plasma half-life of the parent compound is approximately 5.5 hours . For the dose range tested (0.5 to 1.5 mg), the pharmacokinetics were linear .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, diet, and overall health status. Furthermore, the drug’s efficacy and stability can be influenced by storage conditions . . This suggests that the drug’s effects can be influenced by the presence of other substances in the body.

Biochemische Analyse

Biochemical Properties

Carmoxirole hydrochloride interacts with dopamine D2 receptors, which are proteins that play a crucial role in the nervous system . By acting as an agonist, this compound can mimic the action of dopamine, a neurotransmitter, thereby influencing biochemical reactions within the body .

Cellular Effects

This compound’s interaction with dopamine D2 receptors can have significant effects on various types of cells and cellular processes . For instance, it can influence cell signaling pathways related to dopamine and noradrenalin . This can impact gene expression and cellular metabolism, potentially affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors . This binding can activate or inhibit enzymes, leading to changes in gene expression . The exact nature of these effects can depend on the specific cellular context and the presence of other signaling molecules .

Metabolic Pathways

This compound is involved in the dopamine signaling pathway due to its interaction with dopamine D2 receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with dopamine D2 receptors

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with dopamine D2 receptors

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Carmoxirolehydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Carmoxirole mit einem Äquivalent Salzsäure beinhaltet . Die Synthese des Indol-5-carbonsäurederivats beinhaltet die Herstellung eines o-hydroxylierten Metaboliten von Vilazodon . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ultraschalltechniken zur Verbesserung der Löslichkeit .

Industrielle Produktionsverfahren

Die industrielle Produktion von Carmoxirolehydrochlorid beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise bei 4 °C in einer trockenen, verschlossenen Umgebung gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Carmoxirolehydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Carmoxirolehydrochlorid verwendet werden, umfassen Salzsäure, Dimethylsulfoxid und andere Lösungsmittel, die die Löslichkeit und Reaktionsfähigkeit verbessern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Carmoxirolehydrochlorid gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene Oxidationsstufen der Verbindung ergeben, während Substitutionsreaktionen zu verschiedenen substituierten Derivaten führen können .

Wissenschaftliche Forschungsanwendungen

Carmoxirolehydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz bei der Synthese anderer chemischer Verbindungen und bei der Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Dopaminrezeptoren und seiner Rolle bei der Modulation der Neurotransmitterfreisetzung.

Medizin: Untersucht wegen seiner potenziellen antihypertensiven Eigenschaften und seiner Fähigkeit, die sympathische Aktivierung zu modulieren

Wirkmechanismus

Carmoxirolehydrochlorid entfaltet seine Wirkung durch selektive Wirkung auf periphere Dopamin-D2-Rezeptoren. Es moduliert die Noradrenalin-Freisetzung und die sympathische Aktivierung, was zu seinen antihypertensiven Eigenschaften führt . Zu den molekularen Zielstrukturen der Verbindung gehören Dopaminrezeptoren, und sie beeinflusst Signalwege, die an der Neurotransmitterfreisetzung und der Regulation des sympathischen Nervensystems beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bromocriptin: Ein weiterer Dopaminrezeptoragonist, der zur Behandlung der Parkinson-Krankheit und der Hyperprolaktinämie eingesetzt wird.

Cabergolin: Ein Dopaminrezeptoragonist mit Anwendungen bei der Behandlung von Hyperprolaktinämie und Parkinson-Krankheit.

Pramipexol: Ein Dopaminrezeptoragonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.

Einzigartigkeit

Carmoxirolehydrochlorid ist einzigartig in seiner selektiven Wirkung auf periphere Dopamin-D2-Rezeptoren, was es von anderen Dopaminrezeptoragonisten unterscheidet, die möglicherweise eine breitere oder andere Rezeptorselektivität aufweisen . Seine spezifische Modulation der Noradrenalin-Freisetzung und der sympathischen Aktivierung hebt es auch hinsichtlich seines pharmakologischen Profils ab .

Eigenschaften

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJUHOBITQUXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042595 | |

| Record name | Carmoxirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115092-85-8 | |

| Record name | Carmoxirole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARMOXIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.